molecular formula C7H15N B8211010 (3S,5S)-3,5-dimethylpiperidine CAS No. 32452-46-3

(3S,5S)-3,5-dimethylpiperidine

Cat. No.: B8211010
CAS No.: 32452-46-3
M. Wt: 113.20 g/mol
InChI Key: IDWRJRPUIXRFRX-BQBZGAKWSA-N
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Description

(3S,5S)-3,5-dimethylpiperidine is a chiral organic compound belonging to the piperidine family. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals and agrochemicals. The this compound isomer is particularly interesting due to its stereochemistry, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-3,5-dimethylpiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of 3,5-dimethylpyridine using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions often include moderate temperatures and pressures to ensure selective formation of the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-3,5-dimethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas and metal catalysts or reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl groups, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous or alkaline medium, CrO₃ in acidic medium.

    Reduction: H₂ with Pd/C, LiAlH₄ in anhydrous ether.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Corresponding amines or alcohols.

    Substitution: N-alkylated piperidines or substituted methyl derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : (3S,5S)-3,5-dimethylpiperidine serves as an essential building block in the synthesis of complex organic molecules. Its chirality allows for the production of stereochemically pure compounds necessary in pharmaceuticals and agrochemicals.
  • Comparison with Similar Compounds :
    Compound NameStereochemistryApplication
    (3R,5R)-3,5-dimethylpiperidineEnantiomerDifferent reactivity
    3,5-dimethylpyridinePrecursorStarting material for synthesis
    N-methylpiperidineRelated compoundVaries in substitution pattern

Biology

  • Biological Activity : Research indicates that this compound interacts with various biological targets. It has been studied for its potential inhibitory effects on enzymes such as squalene epoxidase, which is involved in cholesterol biosynthesis. The compound demonstrated an IC50 value of approximately 34 µM .
  • Structure-Activity Relationship (SAR) :
    • Methyl Substitution : Methyl groups at the 3 and 5 positions are crucial for maintaining biological activity.
    • Hydroxyl Group Influence : The introduction of hydroxyl groups can enhance binding affinity to targets like BCL6 by interacting with water molecules on protein surfaces .

Medicine

  • Therapeutic Potential : The compound is being investigated for its therapeutic effects in drug development. Notably, derivatives of this compound have shown promise as inhibitors of cancer-related proteins such as BCL6 .

Case Study 1: Inhibition of Squalene Epoxidase

A study highlighted the inhibitory activity of derivatives of this compound against squalene epoxidase. This enzyme's inhibition is significant for cholesterol management and potential therapeutic applications in hypercholesterolemia.

Case Study 2: Targeting BCL6

Research demonstrated that modifications to the piperidine structure could enhance binding affinity to BCL6. The study utilized TR-FRET assays to assess binding efficiency and found that specific structural changes led to improved degradation rates of the target protein .

Mechanism of Action

The mechanism of action of (3S,5S)-3,5-dimethylpiperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The stereochemistry of the compound can play a crucial role in its binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    (3R,5R)-3,5-dimethylpiperidine: The enantiomer of (3S,5S)-3,5-dimethylpiperidine, with different stereochemistry.

    3,5-dimethylpyridine: The precursor used in the synthesis of this compound.

    N-methylpiperidine: A related compound with a different substitution pattern.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of stereochemically pure pharmaceuticals and other fine chemicals.

Biological Activity

(3S,5S)-3,5-Dimethylpiperidine is a chiral piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by two methyl groups at the 3 and 5 positions of the piperidine ring, which significantly influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound can act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.

  • Inhibition of Squalene Epoxidase : One notable study demonstrated that this compound derivatives exhibit inhibitory activity against squalene epoxidase, an enzyme critical in cholesterol biosynthesis. The compound was shown to have an IC50 value of approximately 34 µM, indicating moderate potency in this regard .
  • Binding Affinity : The binding affinity of this compound to various protein targets has been assessed using techniques such as TR-FRET assays. These studies reveal that modifications to the piperidine structure can enhance binding affinity and efficacy in degrading target proteins like BCL6 .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies provide insights into how variations in the chemical structure of piperidines affect their biological activity. For instance:

  • Methyl Substitution : The presence of methyl groups at the 3 and 5 positions is crucial for maintaining the compound's biological activity. Variants lacking these substitutions often show diminished potency .
  • Hydroxyl Group Influence : Introduction of polar functional groups like hydroxyls can enhance binding affinity to targets such as BCL6 by facilitating interactions with water molecules on protein surfaces .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound derivatives:

  • Anticancer Activity : A series of experiments assessed the antiproliferative effects of various piperidine derivatives on cancer cell lines. Results indicated that certain compounds based on this compound exhibited significant cytotoxic effects against leukemia cells by promoting BCL6 degradation .
  • Cardiovascular Effects : Another study highlighted the role of piperidine derivatives in modulating cardiac contractility through phosphodiesterase inhibition. The findings suggested that these compounds could potentially serve as therapeutic agents for heart diseases .

Data Tables

Compound NameTarget EnzymeIC50 (µM)Biological Activity Description
This compoundSqualene Epoxidase34Moderate inhibition in cholesterol biosynthesis
CCT373566BCL6<10Potent degrader with sub-nanomolar activity
CCT373567BCL6Non-degraderOpposite enantiomer with no degradation

Properties

IUPAC Name

(3S,5S)-3,5-dimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6-3-7(2)5-8-4-6/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWRJRPUIXRFRX-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CNC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801297092
Record name rel-(3R,5R)-3,5-Dimethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801297092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32452-46-3
Record name rel-(3R,5R)-3,5-Dimethylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32452-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(3R,5R)-3,5-Dimethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801297092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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